1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
Quinoxalines are a class of N-heterocyclic compounds that are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Synthesis Analysis
Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols and α-ketone alcohols are used in place of diketones . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
Quinoxalines and its analogues may also be formed by reduction of amino acids substituted 1,5-difluoro-2,4-dinitrobenzene (DFDNB) . One study used 2-iodoxybenzoic acid (IBX) as a catalyst in the reaction of benzil with 1,2-diaminobenzene .Physical and Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Scientific Research Applications
Structural and Molecular Studies
- Crystal Structure and Analysis : Research on crystalline organic compounds similar to the specified chemical, such as N-(4-acetylphenyl)quinoline-3-carboxamide, involves detailed structural analysis through spectral characterization (FT-IR, NMR, UV-Vis spectroscopy) and X-ray diffraction. Such studies are pivotal for understanding the molecular geometry and hydrogen bond interactions, which are essential for the design of new materials and pharmaceuticals (Polo-Cuadrado et al., 2021).
Synthesis and Chemical Properties
- Versatile Synthesis : The synthesis of quinoxaline derivatives, including pyrroloquinoxalines, demonstrates the chemical flexibility and potential for generating a wide range of compounds with various applications, from material science to biologically active molecules. Such syntheses involve reactions with aromatic or heteroaromatic aldehydes and can lead to high yields of the desired products (Abonía et al., 2001).
Biological and Pharmacological Applications
- Antimicrobial Activities : Pyrrolylthieno[2,3-b]-quinoline derivatives, for example, have been explored for their antibacterial and antifungal activities. The synthesis of such compounds and the assessment of their microbial inhibition capabilities highlight the potential of quinoxaline derivatives in developing new antimicrobial agents (Geies et al., 1998).
Material Science Applications
- Polyamide Synthesis : Studies on quinoxaline moiety-containing aromatic diamines and their polymerization to form polyamides demonstrate applications in material science, particularly in developing polymers with excellent thermal stability and specific physical properties. This research is indicative of the role quinoxaline derivatives can play in creating new materials with desirable characteristics (Patil et al., 2011).
Future Directions
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to show promising anticancer activities against various cancer cell lines . They have also been found to display inhibitory activity over tyrosine kinase EGFR .
Mode of Action
It’s known that quinoxaline derivatives can interact with their targets and cause changes that lead to their anticancer effects .
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various targets, receptors, or microorganisms .
Pharmacokinetics
It’s known that the existence of (–n=c–o) moiety in oxadiazole nucleus improves the lipophilicity of the corresponding drug which subsequently helps to transfer the drug to desired target through the transmembrane diffusion .
Result of Action
Quinoxaline derivatives have shown promising anticancer activities against various cancer cell lines .
Action Environment
The synthesis of quinoxaline derivatives can be carried out by adopting green chemistry principles .
Properties
IUPAC Name |
1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-3-32-14-6-13-26-24(31)20-21-23(28-19-8-5-4-7-18(19)27-21)29(22(20)25)17-11-9-16(10-12-17)15(2)30/h4-5,7-12H,3,6,13-14,25H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJBVEQXLMTGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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